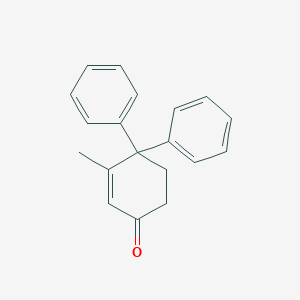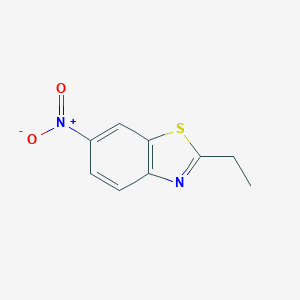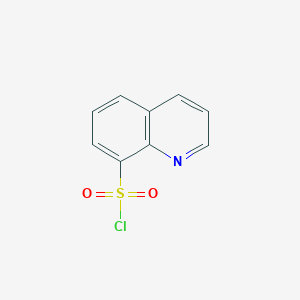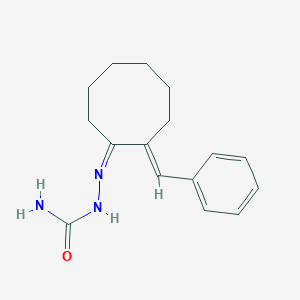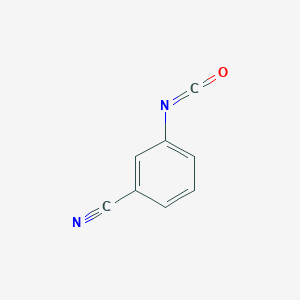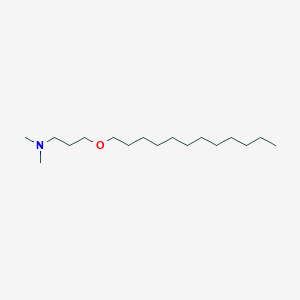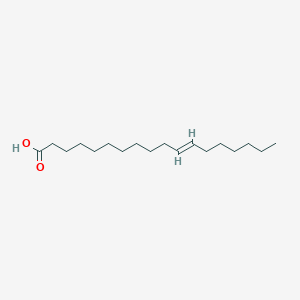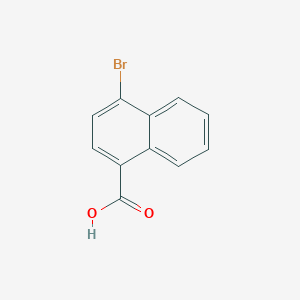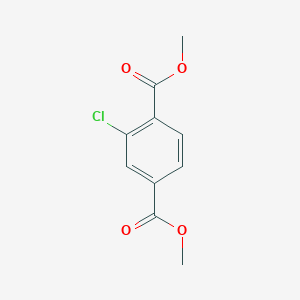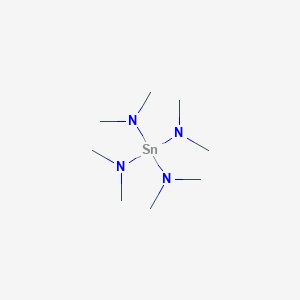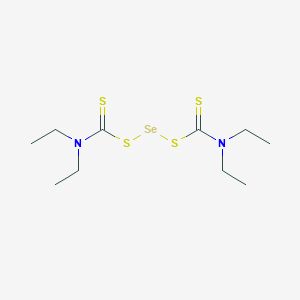
Selenium diethyldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selenium diethyldithiocarbamate (SeDDC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. SeDDC is a chelating agent that binds to heavy metals and has been studied extensively for its antioxidant and anticancer properties.
作用机制
Selenium diethyldithiocarbamate acts as a chelating agent by binding to heavy metals such as copper and zinc. Selenium diethyldithiocarbamate can also bind to other proteins and enzymes, which can affect their function. Selenium diethyldithiocarbamate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate can also inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF).
生化和生理效应
Selenium diethyldithiocarbamate has been shown to have antioxidant properties and can protect cells from oxidative damage. Selenium diethyldithiocarbamate can also induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate can inhibit angiogenesis by decreasing the expression of VEGF. Selenium diethyldithiocarbamate has been shown to decrease blood glucose levels in animal models of diabetes.
实验室实验的优点和局限性
Selenium diethyldithiocarbamate is a relatively stable compound that can be easily synthesized and purified. Selenium diethyldithiocarbamate is soluble in polar solvents such as water and ethanol, which makes it easy to administer in lab experiments. However, Selenium diethyldithiocarbamate can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Selenium diethyldithiocarbamate. One area of research is the development of Selenium diethyldithiocarbamate analogs that have improved pharmacokinetic properties. Another area of research is the investigation of Selenium diethyldithiocarbamate in combination with other drugs for the treatment of cancer and other diseases. The potential use of Selenium diethyldithiocarbamate as a diagnostic tool for heavy metal poisoning is another area of research. Finally, the investigation of Selenium diethyldithiocarbamate in neurodegenerative disorders such as Alzheimer's disease is an area of research that warrants further investigation.
Conclusion:
Selenium diethyldithiocarbamate is a promising compound that has potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Selenium diethyldithiocarbamate acts as a chelating agent and has been shown to have antioxidant and anticancer properties. Selenium diethyldithiocarbamate has advantages and limitations for lab experiments, and there are several future directions for research on Selenium diethyldithiocarbamate. Overall, Selenium diethyldithiocarbamate is a compound that warrants further investigation for its potential therapeutic applications.
合成方法
Selenium diethyldithiocarbamate can be synthesized through the reaction of sodium diethyldithiocarbamate with selenium dioxide. The reaction yields a yellow-orange solid that is soluble in polar solvents such as water and ethanol. The purity of Selenium diethyldithiocarbamate can be confirmed through various analytical techniques such as infrared spectroscopy and nuclear magnetic resonance.
科学研究应用
Selenium diethyldithiocarbamate has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Selenium diethyldithiocarbamate has been shown to have antioxidant properties and can protect cells from oxidative damage. In cancer research, Selenium diethyldithiocarbamate has been studied for its ability to induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate has also been studied for its potential to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors.
属性
CAS 编号 |
136-92-5 |
|---|---|
产品名称 |
Selenium diethyldithiocarbamate |
分子式 |
C10H20N2S4Se |
分子量 |
375.5 g/mol |
IUPAC 名称 |
diethylcarbamothioylsulfanylselanyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S4Se/c1-5-11(6-2)9(13)15-17-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 |
InChI 键 |
RLULIUSIDLLCSW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)S[Se]SC(=S)N(CC)CC |
规范 SMILES |
CCN(CC)C(=S)S[Se]SC(=S)N(CC)CC |
其他 CAS 编号 |
136-92-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
